LSD1-CoREST Enzyme Inhibition: 215-Fold Potency Gain Over Parent TCP
MC2652 (1a) demonstrates significantly enhanced LSD1-CoREST inhibitory potency compared to the parent tranylcypromine (TCP) scaffold [1]. The introduction of a 4-phenylbenzamide moiety yields an IC50 of 0.190 ± 0.030 μM, representing a 215-fold improvement over TCP (IC50 = 40.82 ± 3.11 μM) [1]. This potency gain confirms the critical role of the extended aryl substituent in LSD1 binding.
| Evidence Dimension | LSD1-CoREST enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.190 ± 0.030 μM |
| Comparator Or Baseline | Tranylcypromine (TCP): 40.82 ± 3.11 μM |
| Quantified Difference | 215-fold more potent |
| Conditions | In vitro enzymatic assay using recombinant LSD1/CoREST complex and H3K4 dimethylated peptide substrate [1] |
Why This Matters
This quantifies the structural optimization that transforms a weak LSD1 inhibitor (TCP) into a biochemically meaningful probe, justifying MC2652's selection over unmodified TCP for LSD1-targeted studies.
- [1] Fioravanti R, Rodriguez V, Caroli J, Chianese U, Benedetti R, Di Bello E, et al. Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. J Enzyme Inhib Med Chem. 2022;37(1):973–985. View Source
